molecular formula C13H24O2 B14223418 2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane CAS No. 825637-06-7

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane

Cat. No.: B14223418
CAS No.: 825637-06-7
M. Wt: 212.33 g/mol
InChI Key: WUHSTPXTCIAOMV-UHFFFAOYSA-N
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Description

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane is a chemical compound known for its unique structure and properties It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the epoxide ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide into alcohols.

    Substitution: Nucleophiles can attack the epoxide ring, resulting in the substitution of the oxygen atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.

Major Products

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A stable free radical used as an oxidizing agent and in polymer chemistry.

    2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.

Uniqueness

2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane is unique due to its epoxide structure, which imparts high reactivity and versatility in chemical reactions. Unlike TEMPO, which is primarily used as an oxidizing agent, this compound can participate in a broader range of reactions, including nucleophilic substitution and reduction. Its unique structure also makes it valuable in the synthesis of complex molecules and materials.

Properties

CAS No.

825637-06-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(2,2,6,6-tetramethylcyclohexyl)oxymethyl]oxirane

InChI

InChI=1S/C13H24O2/c1-12(2)6-5-7-13(3,4)11(12)15-9-10-8-14-10/h10-11H,5-9H2,1-4H3

InChI Key

WUHSTPXTCIAOMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1OCC2CO2)(C)C)C

Origin of Product

United States

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